molecular formula C26H25NO4 B8178283 (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-phenylbutanoic acid

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-phenylbutanoic acid

Cat. No.: B8178283
M. Wt: 415.5 g/mol
InChI Key: FNXXQNGLPFUMPW-XMMPIXPASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-phenylbutanoic acid is a complex organic compound that plays a significant role in various scientific fields. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a phenyl group, and a butanoic acid backbone. It is commonly used in peptide synthesis due to its ability to protect amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-phenylbutanoic acid typically involves the protection of the amino group using the Fmoc group. One common method involves the reaction of the corresponding amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3). The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of high-performance liquid chromatography (HPLC) is common for the purification of the compound .

Chemical Reactions Analysis

Types of Reactions

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-phenylbutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield fluorenone derivatives, while reduction can produce fluorenylmethanol derivatives .

Scientific Research Applications

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-phenylbutanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-phenylbutanoic acid involves the protection of amino groups during chemical reactions. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection of amino groups. This property makes it an essential tool in peptide synthesis, where it helps in the stepwise assembly of peptide chains .

Comparison with Similar Compounds

Similar Compounds

  • ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-methylphenyl)propanoic acid
  • ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(pyridin-3-yl)propanoic acid

Uniqueness

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-phenylbutanoic acid is unique due to its specific structure, which includes a phenyl group and a butanoic acid backbone. This structure provides distinct chemical properties and reactivity compared to other similar compounds. Its ability to protect amino groups selectively makes it particularly valuable in peptide synthesis .

Properties

IUPAC Name

(2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-phenylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO4/c1-27(24(25(28)29)16-15-18-9-3-2-4-10-18)26(30)31-17-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h2-14,23-24H,15-17H2,1H3,(H,28,29)/t24-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNXXQNGLPFUMPW-XMMPIXPASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(CCC1=CC=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@H](CCC1=CC=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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